![molecular formula C12H7F3N2O2 B1434425 6-[4-(三氟甲基)苯基]吡嗪-2-甲酸 CAS No. 1864014-28-7](/img/structure/B1434425.png)
6-[4-(三氟甲基)苯基]吡嗪-2-甲酸
描述
“6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” is a chemical compound that has been studied for its potential applications in various fields . It is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with trifluoromethylation reagents . For instance, the synthesis of a related compound, pyraziflumid, involved the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” and similar compounds often involve reactions with trifluoromethylation reagents . These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .科学研究应用
Summary of the Application
“6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” and its derivatives have been studied for their antimycobacterial properties . These compounds are designed and prepared as more lipophilic derivatives of pyrazinoic acid, which is the active form of the first-line antitubercular drug, pyrazinamide .
Methods of Application or Experimental Procedures
The compounds are synthesized through condensation of 6-chloro-, 5-tert-butyl- or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chloride with ring substituted anilines . The resulting amides are then tested for their antimycobacterial, antibacterial, and antifungal growth inhibiting activity .
Results or Outcomes
The compound “3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid” showed high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μg·mL −1 (5 μM) . Another derivative, “Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate”, also demonstrated high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with an MIC of 3.13 μg·mL −1 .
Synthesis of Pyrazinamide Analogues
Summary of the Application
The compound is used in the synthesis of pyrazinamide analogues, which are interesting in organic synthesis . Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis .
Results or Outcomes
The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines . N - (4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield .
Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
Summary of the Application
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized . These compounds were evaluated for in vitro antibacterial activity .
Methods of Application or Experimental Procedures
The compounds were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .
Results or Outcomes
Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
Synthesis of 1,2,3-Triazole-Fused Pyrazines
Summary of the Application
Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes . These heterocyclic ring systems are constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Methods of Application or Experimental Procedures
The synthesis of these heterocyclic ring systems involves several unique methods, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .
Results or Outcomes
These heterocycles have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .
Synthesis of Pyrrolopyrazine Derivatives
Summary of the Application
Pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . A wide range of biological activities related to pyrrolopyrazine scaffold is discussed .
Methods of Application or Experimental Procedures
The synthesis of pyrrolopyrazine derivatives involves various efficient synthetic methods .
Results or Outcomes
These derivatives have shown a wide range of biological activities .
未来方向
The future research directions for “6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid” and similar compounds could involve further studies to understand their synthesis, mechanism of action, and potential applications . These studies could lead to the development of new compounds with improved properties and potential applications in various fields .
属性
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXSXTVBIUBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1434344.png)
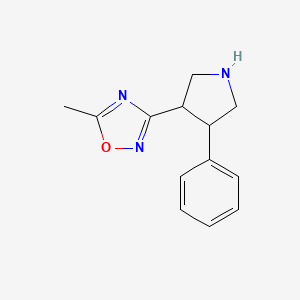
![Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid](/img/structure/B1434347.png)
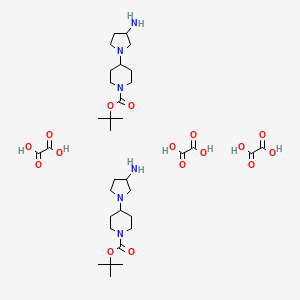
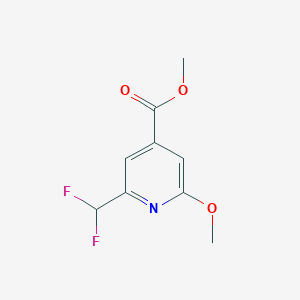
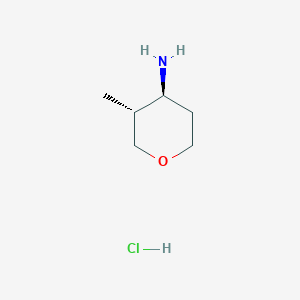
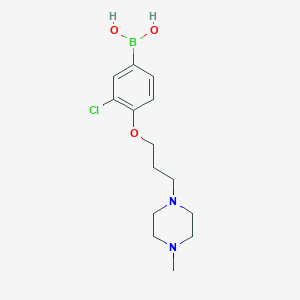
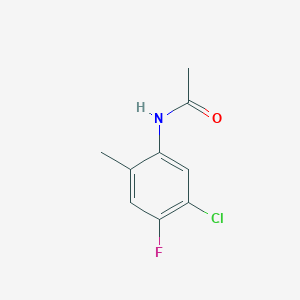
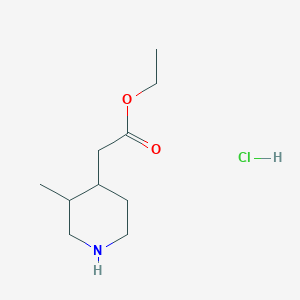
![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)
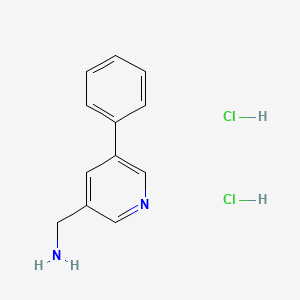
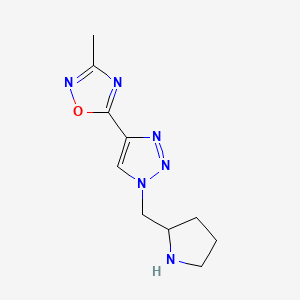
![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)